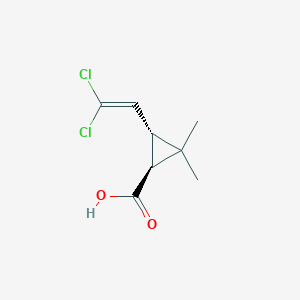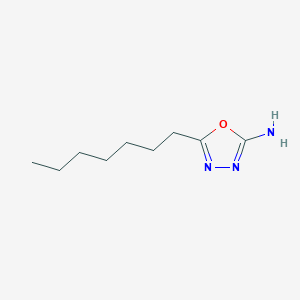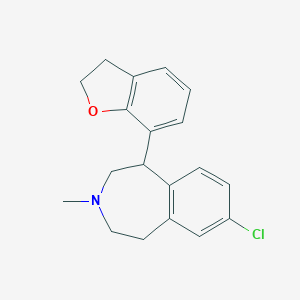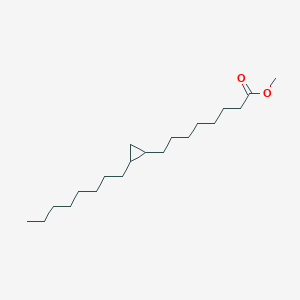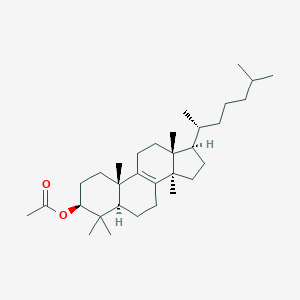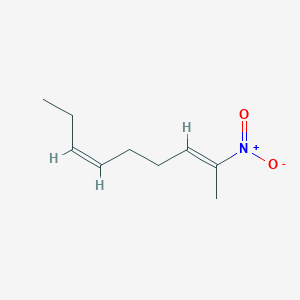
Benzyl 4-chlorophenyl ketone
Overview
Description
Benzyl 4-chlorophenyl ketone (BCPK) is an organic compound belonging to the class of ketones. It is an important compound in organic synthesis and has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. BCPK is a colorless, volatile liquid with a strong, sweet odor. It has a melting point of -20°C and a boiling point of 183°C. BCPK is soluble in most organic solvents and is insoluble in water.
Scientific Research Applications
1. Oxidation Mechanisms
Benzyl para-chlorophenyl ketone's oxidation process involves the formation of short chains, leading to the production of various non-peroxide reaction products. This process occurs through the recombination of α-ketoperoxyl radicals with or without chain termination. The study by Revkov, Voronina, and Perkel’ (2007) highlights the kinetics and mechanisms involved in this oxidation process, calculating the rate constants and kinetic parameters (Revkov, Voronina, & Perkel’, 2007).
2. Photophore Applications in Biochemistry
Benzyl 4-chlorophenyl ketone derivatives, especially benzophenones, have been recognized as valuable photophores in biochemical research. These compounds are chemically stable and can be activated at specific wavelengths, avoiding protein damage. Their applications include high-efficiency covalent modifications of macromolecules with site specificity, as discussed by Dormán and Prestwich (1994) and Prestwich et al. (1997) (Dormán & Prestwich, 1994) (Prestwich et al., 1997).
3. Photochemical Reactions
Studies by Adam and Schulte Oestrich (1992) demonstrate that benzhydryl phenyl ketone, a related compound, undergoes two-photon reactions in specific conditions, yielding products like benzhydryl chloride and benzophenone. This indicates the potential for photochemical applications of similar compounds (Adam & Schulte Oestrich, 1992).
4. Photoinitiated Polymerizations
Aromatic ketones, including benzophenone derivatives, are crucial in photoinitiated polymerizations due to their optical characteristics. Dadashi-Silab, Aydogan, and Yagcı (2015) explored the adaptability of these compounds, particularly thioxanthones, in various photopolymerization processes, highlighting their significance in synthetic polymer research (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Benzyl 4-chlorophenyl ketone involves its oxidation in chlorobenzene at 100°C . This process occurs through the formation of short chains and the recombination of α-ketoperoxyl radicals with or without chain termination .
Biochemical Pathways
The oxidation of this compound leads to the formation of several non-peroxide reaction products . These include 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, para-chlorobenzyl, benzaldehyde, and para-chlorobenzoic acid .
Result of Action
The oxidation of this compound results in the formation of several compounds . These include benzaldehyde and 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, which undergo radical chain oxidation in the reaction medium to form benzoic acid, para-chlorobenzyl, and benzoic and para-chlorobenzoic acids .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, its oxidation occurs at 100°C in chlorobenzene
properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVALSKCLLBZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283680 | |
| Record name | Benzyl 4-chlorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889-71-0 | |
| Record name | 1-(4-Chlorophenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 99455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1889-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1889-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 4-chlorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

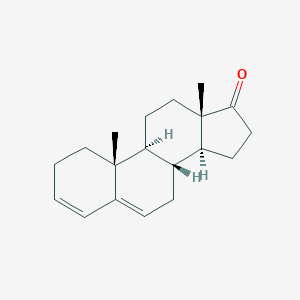
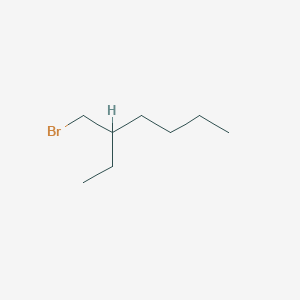
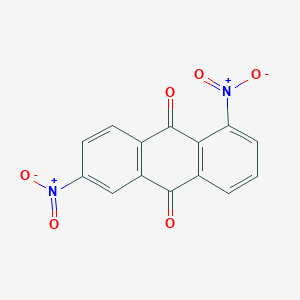
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)

